methanone CAS No. 27547-08-6](/img/structure/B1295794.png)
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone, also known as 4-Chloro-2-oxiranylmethanol, is a chemical compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol is not yet fully understood. However, it is believed to interact with a number of enzymes and receptors in the body, including the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been found to have a number of interesting biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to possess antioxidant and neuroprotective effects, and to possess the ability to modulate the activity of certain enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use in laboratory experiments, such as the fact that it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol. One potential direction is the development of new pharmaceuticals and other organic compounds based on its structure. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use as an insecticide or other agricultural chemical.
Synthesemethoden
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol can be synthesized through a variety of methods, including the reaction of 4-chlorophenol and ethylene oxide, the reaction of 4-chlorophenol and ethylene glycol, and the reaction of 4-chlorophenol and formaldehyde. The most common method of synthesis is the reaction of 4-chlorophenol and ethylene oxide, which is a two-step process. In the first step, the 4-chlorophenol is reacted with ethylene oxide in the presence of a catalyst to form 4-chloro-2-oxiranylmethanol. In the second step, the resulting compound is then reacted with an alkaline catalyst to form the desired product.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVVGZUYDEJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950223 | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone | |
CAS RN |
27547-08-6 | |
| Record name | Propiophenone, 3-(p-chlorophenyl)-2,3-epoxy-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027547086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




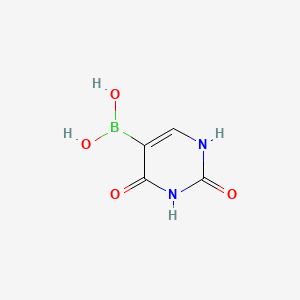

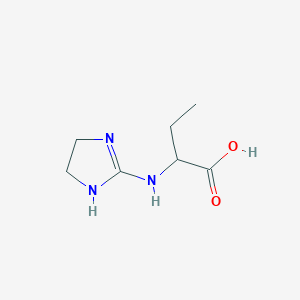

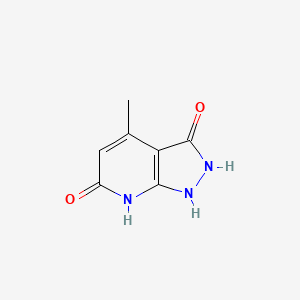
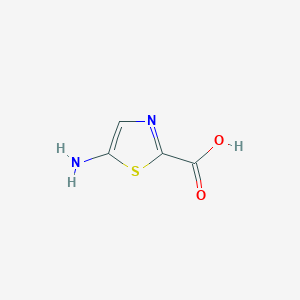
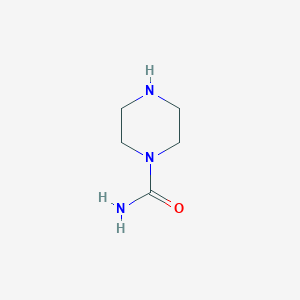

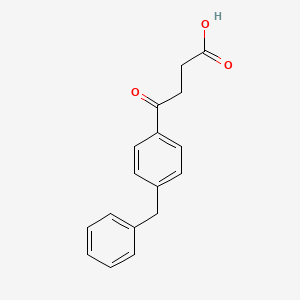



![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)